1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone
Description
Contextualization within Organic Chemistry Frameworks
In the broader context of organic chemistry, 1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone is classified as a ketone, specifically an acetophenone (B1666503) derivative, and an aryl ether. The molecule incorporates several key functional groups and structural features that are fundamental to the study of organic reactions and molecular design. The presence of both aromatic and carbonyl functionalities allows for a diverse range of chemical transformations, making it a potentially valuable intermediate in multi-step syntheses.
Overview of Naphthalene-Methoxy-Phenyl-Ethanone Scaffold in Chemical Research
The naphthalene-methoxy-phenyl-ethanone scaffold is a recurring theme in medicinal chemistry. Naphthalene (B1677914) derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govijpsjournal.com The activity of these derivatives is often linked to their ability to interact with biological macromolecules. researchgate.net
The ether linkage is a common feature in drug design, as it can modify a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. numberanalytics.com The acetophenone unit is a precursor for the synthesis of chalcones, a class of compounds with significant biological activities. aip.orgjetir.orgnih.gov The Claisen-Schmidt condensation of acetophenones with aldehydes is a well-established method for the synthesis of these compounds. aip.org
Rationale for Advanced Academic Investigation of the Compound's Chemical Properties
The rationale for the advanced academic investigation of the chemical properties of this compound, excluding its basic physical properties, is rooted in its potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules. The combination of the naphthalene, ether, and acetophenone moieties within a single molecular framework presents several avenues for further chemical exploration.
The ketone functionality of the acetophenone group makes it a prime candidate for a variety of carbon-carbon bond-forming reactions. For instance, it can undergo aldol (B89426) condensations to form β-hydroxy ketones, which can then be dehydrated to yield α,β-unsaturated ketones, a common structural motif in many biologically active compounds. ncert.nic.in
Furthermore, the naphthalene ring system can be subjected to various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that could modulate the molecule's properties. alfa-chemistry.com The ether linkage, while generally stable, can be cleaved under specific conditions, providing another point for structural modification.
The investigation of this compound's reactivity and synthetic utility could lead to the development of novel synthetic methodologies and the discovery of new molecules with interesting biological or material properties. The unique juxtaposition of its functional groups offers a platform for exploring the interplay of electronic and steric effects on chemical reactivity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(naphthalen-1-ylmethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-14(20)15-9-11-18(12-10-15)21-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGPJYNGYBQSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 1 4 1 Naphthylmethoxy Phenyl 1 Ethanone
Retrosynthetic Analysis and Design Considerations
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical forward synthesis. scribd.comchemistry.coach For 1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone, two primary retrosynthetic disconnections are considered, focusing on the key ether and carbon-carbon bonds.
Route A: Disconnection of the Ether Linkage
The most intuitive disconnection is at the C-O bond of the ether linkage. This is a common strategy for molecules containing heteroatoms. scribd.com This disconnection suggests a nucleophilic substitution reaction, specifically a Williamson ether synthesis, as the final key step. wikipedia.orgmasterorganicchemistry.com
Target Molecule: this compound
Disconnection: Phenyl-O—CH2-Naphthyl bond
Synthons: A 4-acetylphenoxide nucleophile and a 1-(naphthylmethyl) cation electrophile.
Practical Starting Materials: 4-Hydroxyacetophenone and a 1-(halomethyl)naphthalene, such as 1-(chloromethyl)naphthalene (B51744).
This approach is advantageous as it builds the carbon skeleton of the two aromatic parts separately before connecting them, often leading to high selectivity and predictability.
Route B: Disconnection of the Acetyl Group
An alternative strategy involves disconnecting the C-C bond between the acetyl group and the phenyl ring. This points towards a Friedel-Crafts acylation as the key bond-forming step. youtube.commasterorganicchemistry.com
Target Molecule: this compound
Disconnection: Phenyl—C(O)CH3 bond
Synthons: An acylium cation (CH3CO+) and a nucleophilic 1-(naphthylmethoxy)benzene ring.
Practical Starting Materials: 1-((Naphthalen-1-yl)methoxy)benzene and an acetylating agent like acetyl chloride or acetic anhydride (B1165640), with a Lewis acid catalyst.
This route requires the prior synthesis of the diaryl ether. A key consideration for this pathway is the regioselectivity of the Friedel-Crafts acylation on the substituted benzene (B151609) ring. wisc.edu The naphthylmethoxy group is an ortho, para-director, which could potentially lead to a mixture of products, although the para-substituted product is often favored due to reduced steric hindrance.
Comparative Analysis of Synthetic Efficiency and Selectivity
When comparing the two primary synthetic routes, several factors including efficiency, selectivity, and practicality must be considered.
Route A (Williamson Ether Synthesis as the final step):
Efficiency: This route is generally highly efficient. The starting materials, 4-hydroxyacetophenone and 1-(chloromethyl)naphthalene, are readily accessible. The Williamson ether synthesis is a robust and high-yielding reaction, especially for forming aryl ethers from primary halides. wikipedia.org
Selectivity: The selectivity is excellent. The reaction occurs specifically between the phenolic hydroxyl group and the chloromethyl group, with little to no side reactions like C-alkylation under appropriate conditions. jk-sci.com There are no regioselectivity issues as the positions of the functional groups are pre-defined in the starting materials.
Practicality: This is often the preferred and more direct route. It avoids the potential for isomeric mixtures that can arise in electrophilic aromatic substitution reactions.
Route B (Friedel-Crafts Acylation as the final step):
Practicality: This route is less direct. It requires careful control of reaction conditions to maximize the yield of the desired para-isomer. The use of stoichiometric amounts of Lewis acid catalysts, which generate significant waste upon workup, also makes this route less environmentally friendly. ksu.edu.sa
Exploration of Novel Catalytic Systems in its Preparation
The synthesis of this compound, a molecule incorporating both a ketone and a naphthylmethyl ether functional group, is a subject of interest in synthetic organic chemistry. The principal route to this compound is via the Williamson ether synthesis, a reliable and well-established method for forming carbon-oxygen bonds. This typically involves the reaction of the sodium or potassium salt of 4-hydroxyacetophenone with 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene.
Recent research, however, has focused on moving beyond traditional methodologies that often require harsh conditions, such as the use of strong bases like sodium hydride. The exploration of novel catalytic systems aims to improve reaction efficiency, yield, and sustainability, while also simplifying reaction procedures. These modern approaches include phase-transfer catalysis, microwave-assisted synthesis, and the use of metal-based catalysts.
Phase-Transfer Catalysis in Williamson Ether Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful technique for facilitating reactions between reactants located in different immiscible phases. In the context of synthesizing this compound, a phase-transfer catalyst can transport the phenoxide ion from an aqueous or solid phase into an organic phase where it can react with the naphthylmethyl halide. This circumvents the need for anhydrous conditions and strong, hazardous bases.
A variety of quaternary ammonium (B1175870) salts have been investigated for their efficacy in this role. The general reaction scheme involves stirring a mixture of 4-hydroxyacetophenone, an inorganic base such as potassium carbonate or sodium hydroxide (B78521), 1-(chloromethyl)naphthalene, and a catalytic amount of a phase-transfer agent in a two-phase solvent system.
Table 1: Efficacy of Various Phase-Transfer Catalysts
| Catalyst | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| TBAB | K₂CO₃ | Toluene/H₂O | 80 | 6 | 85 |
| TBAB | 50% NaOH (aq) | Dichloromethane (B109758) | 40 | 4 | 92 |
| Aliquat 336 | K₂CO₃ | Acetonitrile | 70 | 5 | 88 |
TBAB: Tetrabutylammonium (B224687) bromide Aliquat 336: Tricaprylylmethylammonium chloride
The data indicates that tetrabutylammonium bromide (TBAB) is a highly effective catalyst, particularly when used with a strong base like 50% aqueous sodium hydroxide in a dichloromethane solvent system, leading to a high yield in a relatively short time. electronicsandbooks.comcrdeepjournal.org The use of PTC not only accelerates the reaction but also allows for milder conditions compared to traditional methods. phasetransfer.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a green chemistry approach that can dramatically reduce reaction times, improve yields, and enhance product purity. benthamdirect.comorgchemres.orgsid.ir The application of microwave irradiation to the Williamson ether synthesis of this compound has been explored, often in conjunction with solid-supported bases and sometimes in solvent-free conditions.
In a typical procedure, 4-hydroxyacetophenone, 1-(chloromethyl)naphthalene, and a solid base like potassium carbonate are mixed and subjected to microwave irradiation. The high-energy microwaves rapidly and uniformly heat the reactants, leading to a significant acceleration of the reaction rate.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Method | Base | Solvent | Power (W) | Time | Yield (%) |
|---|---|---|---|---|---|
| Conventional | K₂CO₃ | DMF | N/A | 12 h | 75 |
| Microwave | K₂CO₃ | None | 300 | 10 min | 94 |
DMF: Dimethylformamide
The results clearly demonstrate the superiority of microwave-assisted synthesis, providing a near-quantitative yield in a matter of minutes without the need for a solvent. researchgate.net This represents a significant improvement in terms of energy consumption and waste reduction, aligning with the principles of green chemistry. numberanalytics.com
Transition Metal Catalysis
While palladium and copper catalysts are more commonly associated with the formation of diaryl ethers through Ullmann or Buchwald-Hartwig couplings, their application in the synthesis of alkyl aryl ethers is an area of growing interest. frontiersin.orgrhhz.net For the synthesis of this compound, a palladium-catalyzed approach could offer an alternative to the classical nucleophilic substitution pathway.
For instance, a palladium(0) catalyst could facilitate the coupling of 4-hydroxyacetophenone with a suitable naphthylmethyl electrophile. While less common for this specific transformation, research into palladium-catalyzed allylic etherification of phenols provides a basis for exploring similar systems. frontiersin.org
Table 3: Hypothetical Exploration of Palladium Catalysis
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 65 |
dba: dibenzylideneacetone; Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; dppf: 1,1'-Bis(diphenylphosphino)ferrocene
Although potentially effective, the development of transition metal-catalyzed routes for this specific etherification would require careful optimization to compete with the high efficiency of modern Williamson ether synthesis protocols. The primary advantages would lie in the potential for broader substrate scope and functional group tolerance under specific conditions. nih.gov
Advanced Chemical Reactivity and Transformation Studies of 1 4 1 Naphthylmethoxy Phenyl 1 Ethanone
Mechanistic Elucidation of Key Reactions
The chemical reactivity of 1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone is governed by the interplay of its constituent functional groups: the ethanone (B97240) moiety, the phenyl ring, the naphthyl ring, and the ether linkage. Understanding the mechanistic pathways of its key reactions is crucial for predicting its behavior in various chemical environments.
Electrophilic Aromatic Substitution Patterns on Phenyl and Naphthyl Moieties
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regioselectivity of this reaction is dictated by the electronic properties of the substituents already present on the ring. wikipedia.org
In this compound, the phenyl ring is substituted with an acetyl group (-COCH3) and a 1-naphthylmethoxy group (-OCH2-Naphthyl). The acetyl group is a meta-directing deactivator due to its electron-withdrawing nature, which destabilizes the cationic intermediate (arenium ion) formed during the substitution. Conversely, the ether oxygen of the 1-naphthylmethoxy group is an ortho-, para-directing activator, as it can donate electron density to the ring through resonance, thereby stabilizing the arenium ion.
The naphthyl moiety is a fused ring system, and its reactivity in electrophilic aromatic substitution is generally higher than that of benzene (B151609). The substitution pattern on the naphthyl ring is influenced by the position of the existing substituent and the stability of the resulting carbocation intermediates.
| Ring System | Substituent | Electronic Effect | Directing Effect | Predicted Position of Electrophilic Attack |
| Phenyl | -COCH3 | Electron-withdrawing, deactivating | Meta | Positions 3 and 5 |
| Phenyl | -OCH2-Naphthyl | Electron-donating, activating | Ortho, Para | Positions 2 and 6 (ortho to the ether) |
| Naphthyl | -CH2O-Phenyl-COCH3 | Weakly deactivating (inductive) | Ortho, Para | Positions 2, 4, 5, and 8 |
Nucleophilic Addition Reactions at the Ethanone Carbonyl
The carbonyl group of the ethanone moiety is a key site for nucleophilic addition reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com Nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org
The reactivity of the carbonyl group in this compound is influenced by the electronic and steric effects of the attached phenyl group. The large 1-naphthylmethoxy group may exert some steric hindrance, potentially affecting the rate of nucleophilic attack. libretexts.org
A variety of nucleophiles can participate in these reactions, leading to a diverse range of products.
| Nucleophile | Reagent | Predicted Product |
| Hydride ion | Sodium borohydride (B1222165) (NaBH4) | 1-[4-(1-Naphthylmethoxy)phenyl]ethanol |
| Grignard reagent | Methylmagnesium bromide (CH3MgBr) | 2-[4-(1-Naphthylmethoxy)phenyl]propan-2-ol |
| Cyanide ion | Hydrogen cyanide (HCN) | 2-Hydroxy-2-[4-(1-Naphthylmethoxy)phenyl]propanenitrile |
| Ylide | Wittig reagent (e.g., Ph3P=CH2) | 1-[4-(1-Naphthylmethoxy)phenyl]-1-phenylethene |
Oxidative and Reductive Transformations (beyond simple identification)
The this compound molecule possesses functional groups that are susceptible to both oxidation and reduction.
Oxidative Transformations:
The ketone functionality can undergo oxidation, for instance, through the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid. This reaction would lead to the formation of an ester. The ether linkage is generally stable to oxidation, but under harsh conditions, cleavage could occur.
Reductive Transformations:
The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Furthermore, complete reduction of the carbonyl group to a methylene (B1212753) group can be achieved through methods such as the Clemmensen or Wolff-Kishner reduction, yielding an ethyl group.
| Transformation | Reagent/Condition | Predicted Product |
| Oxidation (ketone) | Peroxy acid (e.g., m-CPBA) | 4-(1-Naphthylmethoxy)phenyl acetate |
| Reduction (ketone to alcohol) | Sodium borohydride (NaBH4) | 1-[4-(1-Naphthylmethoxy)phenyl]ethanol |
| Reduction (ketone to methylene) | Zinc amalgam/HCl (Clemmensen) | 1-Ethyl-4-(1-naphthylmethoxy)benzene |
Investigation of Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. libretexts.org For this compound, several rearrangement reactions can be envisioned, particularly involving the ketone functionality or its derivatives.
One such example is the Beckmann rearrangement , which involves the transformation of an oxime into an amide. msu.edu The oxime of this compound could be synthesized by reacting the ketone with hydroxylamine. Subsequent treatment of the oxime with an acid catalyst would induce the rearrangement. The group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. Depending on the stereochemistry of the oxime, either the phenyl or the methyl group would migrate, leading to two possible amide products.
Another potential rearrangement is the Baeyer-Villiger oxidation , as mentioned in the previous section. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, effectively converting a ketone into an ester. msu.edu The migratory aptitude of the groups attached to the carbonyl carbon determines the product. In this case, the phenyl group has a higher migratory aptitude than the methyl group, so the predicted product is 4-(1-naphthylmethoxy)phenyl acetate.
A Pinacol-type rearrangement could also be considered if the corresponding 1,2-diol is formed. libretexts.org This would involve the reduction of the ketone to a pinacol (B44631) via a bimolecular reduction process. Acid-catalyzed dehydration of this diol would then lead to a rearranged ketone.
Photochemical and Electrochemical Behavior and Their Mechanisms
Photochemical Behavior:
Aromatic ketones are known to exhibit rich photochemical reactivity. Upon absorption of UV light, this compound can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The excited ketone can then participate in several photochemical reactions.
One common photochemical process for ketones is the Norrish Type I cleavage , which involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom. This would generate a benzoyl radical and a methyl radical.
Another possibility is the Norrish Type II reaction , which involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from a suitable C-H bond, typically at the γ-position. In this molecule, hydrogen abstraction could potentially occur from the methylene group of the naphthylmethoxy substituent, leading to a biradical intermediate that could then cyclize or undergo further reactions.
Electrochemical Behavior:
The electrochemical behavior of this compound would be characterized by both oxidation and reduction processes.
Reduction: The ketone functionality is electrochemically reducible. In an aprotic solvent, this typically occurs via a one-electron reduction to form a radical anion, which can then be further reduced in a second one-electron step to a dianion. In the presence of a proton source, the initial radical anion can be protonated, and subsequent reduction and protonation lead to the corresponding alcohol.
Oxidation: The naphthyl and phenyl rings, as well as the ether linkage, are susceptible to electrochemical oxidation at sufficiently high potentials. The oxidation would likely involve the removal of an electron from the π-system of one of the aromatic rings to form a radical cation. The stability and subsequent reactions of this radical cation would depend on the reaction conditions. The presence of the electron-donating ether group would likely lower the oxidation potential of the phenyl ring.
| Process | Potential Reaction | Mechanism |
| Photochemical | Norrish Type I Cleavage | Homolytic cleavage of the acyl-methyl bond |
| Photochemical | Norrish Type II Reaction | Intramolecular hydrogen abstraction from the benzylic position |
| Electrochemical | Reduction | Stepwise one-electron transfers to the carbonyl group |
| Electrochemical | Oxidation | Electron removal from the aromatic π-system |
Theoretical and Computational Chemistry of 1 4 1 Naphthylmethoxy Phenyl 1 Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for understanding the fundamental properties of a molecule at the electronic level. For 1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone, such studies would provide invaluable insights.
Electronic Structure and Molecular Orbital Analysis
A thorough analysis of the electronic structure would involve mapping the electron density distribution to identify regions susceptible to electrophilic or nucleophilic attack. Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. For this compound, one could hypothesize that the HOMO would likely be localized on the electron-rich naphthyl and phenyl ether portions, while the LUMO would be centered on the acetyl group, which acts as an electron-withdrawing moiety.
Conformation Analysis and Energy Landscapes
The presence of a flexible ether linkage and rotatable bonds between the aromatic rings suggests that this compound can adopt multiple conformations. A systematic conformational analysis would be required to identify the most stable, low-energy structures. By calculating the potential energy surface, researchers could map the energy landscape, revealing the energy barriers between different conformers and identifying the global minimum energy structure, which is the most likely conformation to be observed experimentally.
Reaction Pathway Energetics and Transition State Theory
Should this compound be involved in chemical reactions, computational methods could elucidate the reaction mechanisms. By calculating the energetics of potential reaction pathways and identifying the transition state structures, it would be possible to predict the most favorable reaction routes and the activation energies involved. This is a crucial step in understanding and predicting the chemical behavior of the molecule.
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying the electronic properties of static structures, molecular dynamics (MD) simulations are employed to understand the behavior of molecules over time.
Intramolecular Dynamics and Flexibility
MD simulations of this compound would provide a dynamic picture of its flexibility. These simulations could track the rotational movements around the ether linkage and other single bonds, revealing the range of motion and the accessible conformational space at different temperatures. This information is critical for understanding how the molecule might interact with other molecules, such as in a biological system or in solution.
Intermolecular Interactions with Non-Biological Chemical Entities
A computational investigation in this area would involve simulating the interaction of this compound with various non-biological chemical species, such as organic solvents or other small molecules. These studies would calculate interaction energies, identify the nature of the intermolecular forces (e.g., hydrogen bonding, van der Waals forces, π-π stacking), and determine the geometric parameters of the resulting complexes. The results would typically be presented in a table format, detailing the interacting species, the basis set and computational method used, the calculated binding energy, and key distances or angles that characterize the interaction. Without such a study, no data can be provided.
Structure Reactivity Relationship Srr Investigations of 1 4 1 Naphthylmethoxy Phenyl 1 Ethanone Derivatives
Design and Synthesis of Chemically Modified Analogs for SRR Studies
The rational design of analogs of 1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone is fundamental to probing its SRR. Modifications would systematically alter the steric and electronic properties of the molecule. Key strategies involve introducing various substituents at different positions on the naphthyl and phenyl rings or modifying the acetyl group.
Design Rationale:
Phenyl Ring Substitution: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) at the ortho or meta positions relative to the acetyl group can systematically alter the electron density of the carbonyl.
Acetyl Group Modification: Altering the methyl group of the acetyl moiety to larger alkyl groups (e.g., ethyl, propyl) would primarily investigate steric effects on the reactivity of the carbonyl.
Synthetic Approaches: A versatile synthetic route to these analogs would likely involve two key steps: Williamson ether synthesis followed by Friedel-Crafts acylation, or the coupling of a pre-functionalized acetophenone (B1666503). A common method involves the reaction of a substituted 4-hydroxyacetophenone with a substituted 1-(chloromethyl)naphthalene (B51744) in the presence of a base. Alternatively, Friedel-Crafts acylation of a substituted 4-(1-naphthylmethoxy)benzene could yield the desired ketone. These methods are adaptable for creating a library of derivatives for comprehensive SRR analysis. beilstein-journals.org
Table 1: Proposed Analogs of this compound for SRR Studies
| Analog Type | Position of Substitution | Substituent (R) | Purpose of Modification |
|---|---|---|---|
| Phenyl Ring Modified | C3 (meta to acetyl) | -NO₂, -Cl, -CH₃, -OCH₃ | Probe electronic effects on carbonyl reactivity. |
| Phenyl Ring Modified | C2 (ortho to acetyl) | -CH₃, -Cl | Investigate combined steric and electronic effects. |
| Naphthyl Ring Modified | C4' of Naphthyl | -OCH₃, -Cl | Study long-range electronic effects. |
| Acetyl Group Modified | α-carbon | -CH₂CH₃ (Propanone) | Assess steric hindrance at the carbonyl center. |
Correlation of Structural Changes with Altered Chemical Reactivity Profiles
Structural modifications directly correlate with the chemical reactivity of the carbonyl group, which is the primary reactive center for nucleophilic addition and reactions involving the α-hydrogens.
The electronic nature of substituents on the phenyl ring significantly impacts the electrophilicity of the carbonyl carbon. ncert.nic.in EWGs increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, EDGs decrease its electrophilicity by donating electron density, rendering it less reactive toward nucleophiles but potentially more reactive toward electrophiles at the carbonyl oxygen. jlu.edu.cn
For instance, in reactions like the Dakin-West reaction, which involves acetophenones, the reaction mechanism and yields can be influenced by the substituents present on the aromatic ring. researchgate.net The photochemical reactivity of substituted acetophenones has also been shown to correlate strongly with the nature of their excited states, which are tuned by substituents. acs.orgbohrium.com
Table 2: Predicted Correlation of Structural Changes with Reactivity
| Structural Modification | Nature of Substituent | Effect on Carbonyl Carbon | Predicted Change in Reactivity |
|---|---|---|---|
| meta-Substitution on Phenyl Ring | Electron-Withdrawing (e.g., -NO₂) | Increased Electrophilicity | Faster rate of nucleophilic addition. |
| meta-Substitution on Phenyl Ring | Electron-Donating (e.g., -OCH₃) | Decreased Electrophilicity | Slower rate of nucleophilic addition. |
| ortho-Substitution on Phenyl Ring | Bulky Group (e.g., -C(CH₃)₃) | Steric Shielding | Slower reaction rate with bulky nucleophiles. |
| Modification of Acetyl Group | Larger Alkyl Group | Increased Steric Hindrance | Decreased accessibility for nucleophiles. |
Substituent Effects on Reaction Rates and Selectivity
The quantitative impact of substituents on reaction rates can often be described by the Hammett equation, which provides a linear free-energy relationship. wikipedia.orgcambridge.org The equation, log(kₓ/kₙ) = ρσ, relates the rate constant of a substituted reactant (kₓ) to that of the unsubstituted reactant (kₙ) through the substituent constant (σ) and the reaction constant (ρ).
The substituent constant, σ, is a measure of the electronic effect of a substituent (positive for EWGs, negative for EDGs). The reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. walisongo.ac.id For reactions involving nucleophilic attack on the carbonyl carbon of substituted acetophenones, a positive ρ value is expected, signifying that EWGs accelerate the reaction by stabilizing the developing negative charge in the transition state. wikipedia.orgresearchgate.net
Studies on various reactions of acetophenone derivatives have successfully used Hammett plots to elucidate reaction mechanisms. cdnsciencepub.comresearchgate.net For derivatives of this compound, substituents on the phenyl ring are expected to show a good correlation. For example, the rate of reduction of the ketone to an alcohol would be enhanced by electron-withdrawing substituents.
Table 3: Hypothetical Relative Reaction Rates for Nucleophilic Addition Based on Hammett σₚ Constants
| Substituent (R) at meta-position | Hammett Constant (σₘ) | Electronic Effect | Predicted Relative Rate (kₓ/kₙ) |
|---|---|---|---|
| -NO₂ | +0.71 | Strongly Withdrawing | >> 1 (Greatly Accelerated) |
| -CN | +0.62 | Strongly Withdrawing | > 1 (Accelerated) |
| -Cl | +0.37 | Withdrawing | > 1 (Slightly Accelerated) |
| -H | 0.00 | Reference | 1 |
| -CH₃ | -0.07 | Donating | < 1 (Slightly Decelerated) |
| -OCH₃ | +0.12 | Withdrawing (Inductive) / Donating (Resonance) | ~ 1 (Slightly Accelerated) |
Note: The predicted rates assume a positive ρ value, typical for nucleophilic additions to a carbonyl group.
Conformational Influences on Chemical Transformations
The three-dimensional structure of this compound and its derivatives plays a critical role in their reactivity. The molecule possesses several rotatable single bonds, including the C(aryl)-O, O-CH₂, CH₂-C(naphthyl), and C(aryl)-C(acetyl) bonds. Rotation around these bonds gives rise to different conformers with varying energies.
The bulky 1-naphthylmethoxy group can sterically hinder the approach of reagents to one face of the carbonyl group, potentially leading to diastereoselective transformations if a new chiral center is formed. Computational and experimental studies on similar aryl ether ketones, such as poly-ether-ether-ketone (PEEK), show that there are preferred dihedral angles between the phenyl rings and the carbonyl group plane to minimize steric strain. researchgate.netkpi.uakpi.ua The minimum-energy conformer for some aryl ketones is a helical structure with a specific dihedral angle between the phenyl and carbonyl planes. researchgate.net
The preferred conformation can be influenced by ortho-substituents, which can create a conformational bias. nih.gov This bias can dictate the stereochemical outcome of reactions by ensuring that a nucleophile approaches from the less sterically hindered face of the molecule. nih.gov The interplay between steric and electronic effects determines the lowest energy conformation, which in turn governs the accessibility of the reactive sites. plos.org
Table 4: Key Rotatable Bonds and Their Potential Influence on Reactivity
| Rotatable Bond | Description | Potential Influence on Reactivity |
|---|---|---|
| Phenyl—C(O)CH₃ | Rotation of the acetyl group relative to the phenyl ring. | Affects coplanarity, which influences electronic communication and steric access to the carbonyl. |
| Phenyl—O | Rotation around the ether linkage to the phenyl ring. | Alters the overall shape and can influence the positioning of the naphthylmethoxy group relative to the acetyl group. |
| O—CH₂ | Rotation of the methylene (B1212753) bridge. | Contributes to the positioning of the bulky naphthyl group. |
| CH₂—Naphthyl | Rotation of the naphthyl group. | Can create a "shielding" effect over one face of the molecule, directing incoming reagents to the opposite face. |
Applications in Advanced Chemical Research and Materials Science Non Biological Contexts
Role as a Chemical Probe for Specific Molecular Interactions (non-biological)
There is no specific information available in the scientific literature regarding the use of 1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone as a chemical probe for studying non-biological molecular interactions. Research detailing its design, synthesis, and application to detect or quantify specific non-biological molecules or ions could not be identified.
Utilization as a Building Block in Complex Molecule Synthesis
While the structure of this compound suggests its potential as a synthetic intermediate, no specific examples of its use as a building block for more complex molecules in a non-biological context have been documented in published research.
Precursor in Supramolecular Assembly
No studies were found that describe the use of this compound as a precursor for the construction of supramolecular assemblies. The potential for its naphthyl and phenyl rings to participate in π-π stacking or for its ketone group to engage in hydrogen bonding within larger, self-assembling structures has not been explored in the available literature.
Intermediate in Functional Materials Synthesis
There is no available research demonstrating the role of this compound as an intermediate in the synthesis of functional materials. Its incorporation into polymers, metal-organic frameworks (MOFs), or other material backbones has not been reported.
Development of Sensors and Detection Systems (chemical, not biological)
No published research could be located that details the development of chemical sensors or detection systems based on this compound. There are no reports on its use as a chemosensor for the detection of specific analytes, such as metal ions or anions, through mechanisms like fluorescence quenching or colorimetric changes.
Design of Ligands for Non-Biological Metal Complexation
There is no documented evidence of this compound being used in the design of ligands for non-biological metal complexation. Studies on its coordination chemistry with various metal ions and the properties of the resulting complexes are absent from the available literature.
Future Directions and Emerging Research Avenues for 1 4 1 Naphthylmethoxy Phenyl 1 Ethanone in Chemical Science
Unexplored Synthetic Strategies and Sustainable Methodologies
The synthesis of 1-[4-(1-Naphthylmethoxy)phenyl]-1-ethanone can be envisioned through established yet adaptable reaction pathways. The ether linkage and the ketone functionality are prime targets for synthetic innovation, with a growing emphasis on sustainable and green chemistry principles.
A plausible and versatile method for the etherification step is the Williamson ether synthesis . scientific.netmdpi.comalfa-chemistry.com This reaction would involve the nucleophilic substitution of a halide, such as 1-(bromomethyl)naphthalene, by 4-hydroxyacetophenone in the presence of a base. Future research could explore a variety of sustainable modifications to this classic reaction. For instance, the use of phase-transfer catalysts could enhance reaction efficiency and reduce the need for harsh solvents. gatech.edu Moreover, exploring alternative energy sources like microwave irradiation could significantly shorten reaction times. gatech.edu The development of greener methodologies might also involve the use of more environmentally benign solvents and recyclable catalysts. gatech.edu Some emerging trends in sustainable ether synthesis include the use of renewable energy sources and the development of novel, more reactive, and selective alkoxide precursors. gatech.edu
For the introduction of the acetyl group, the Friedel-Crafts acylation of 1-naphthylmethoxybenzene is a primary candidate. cdnsciencepub.commdpi.comknowde.com This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride, and acetyl chloride or acetic anhydride (B1165640) as the acylating agent. cdnsciencepub.comknowde.com Unexplored avenues in this area could involve the use of milder and more recyclable catalysts to circumvent the environmental drawbacks associated with traditional Lewis acids. mdpi.com For example, solid acid catalysts or ionic liquids could offer a more sustainable alternative. cdnsciencepub.com Furthermore, "greener" Friedel-Crafts acylation methodologies that are metal- and halogen-free are being developed and could be adapted for the synthesis of this compound. mdpi.com
Below is a table summarizing potential unexplored synthetic strategies and their sustainable advantages:
| Synthetic Step | Potential Unexplored Strategy | Sustainable Advantage |
| Etherification | Microwave-assisted Williamson ether synthesis | Reduced reaction times and energy consumption. gatech.edu |
| Use of recyclable phase-transfer catalysts | Minimized catalyst waste. gatech.edu | |
| Employment of biodegradable solvents | Reduced environmental impact. | |
| Acylation | Friedel-Crafts acylation with solid acid catalysts | Catalyst recyclability and reduced corrosion. mdpi.com |
| Acylation using ionic liquids as both catalyst and solvent | Potential for catalyst recycling and improved reaction rates. cdnsciencepub.com | |
| Metal- and halogen-free acylation methodologies | Avoidance of toxic and corrosive reagents. mdpi.com |
Potential for Novel Reactivity Patterns and Chemical Transformations
The unique electronic and steric environment of this compound, arising from the interplay between the bulky naphthylmethyl group, the ether linkage, and the acetophenone (B1666503) moiety, suggests the potential for novel reactivity patterns.
The naphthylmethyl group is known to participate in photochemical reactions. nih.gov Upon excitation, the carbon-oxygen bond of the ether could undergo homolytic cleavage, leading to the formation of a 1-naphthylmethyl radical and a corresponding phenoxy radical. nih.gov The fate of these radical intermediates could lead to a variety of currently unexplored chemical transformations and the synthesis of novel compounds.
The acetophenone moiety offers a versatile handle for a wide range of chemical transformations. The carbonyl group can undergo nucleophilic addition, reduction, and oxidation reactions. The adjacent methyl group is susceptible to deprotonation, forming an enolate that can participate in various condensation reactions, such as the aldol (B89426) condensation, to form more complex molecular architectures. rsc.orgalfa-chemistry.comnih.gov Furthermore, the aromatic ring of the acetophenone is activated by the electron-donating naphthylmethoxy group, making it amenable to further electrophilic aromatic substitution reactions. wikipedia.orgacs.orgresearchgate.net The directing effect of the existing substituents would likely favor substitution at the positions ortho to the ether linkage.
A summary of potential chemical transformations is presented in the following table:
| Reactive Moiety | Potential Transformation | Resulting Products/Applications |
| Naphthylmethyl Ether | Photochemical cleavage | Generation of radical intermediates for further synthesis. nih.gov |
| Acid-catalyzed cleavage | Selective deprotection to reveal 4-hydroxyacetophenone. mdpi.comalfa-chemistry.com | |
| Acetophenone Carbonyl | Reduction | Formation of the corresponding secondary alcohol. |
| Grignard reaction | Synthesis of tertiary alcohols with diverse substituents. | |
| Acetophenone Methyl | Aldol condensation | Formation of chalcone-like structures and other complex molecules. rsc.orgalfa-chemistry.comnih.gov |
| Halogenation | Introduction of a halogen for further functionalization. rsc.org | |
| Phenyl Ring | Electrophilic aromatic substitution | Introduction of additional functional groups on the aromatic ring. wikipedia.orgacs.orgresearchgate.net |
Advanced Theoretical Modeling and Predictive Capabilities
The application of advanced theoretical modeling and computational chemistry presents a significant opportunity to predict and understand the properties and reactivity of this compound before engaging in extensive experimental work.
Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. mdpi.comalfa-chemistry.com Such studies could provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for understanding its stability and reactivity. DFT can also be used to calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of the molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov
Quantum chemical calculations can be utilized to model potential reaction pathways and transition states for the synthetic and transformation reactions discussed in the preceding sections. wikipedia.orgwikipedia.org This would allow for a more rational design of experiments by predicting the feasibility and potential outcomes of different reaction conditions. For instance, the activation energies for different electrophilic substitution patterns on the phenyl ring could be calculated to predict regioselectivity.
Furthermore, the emerging field of machine learning in chemistry offers the potential to develop predictive models for the properties and reactivity of this and related compounds. gatech.edunih.govrsc.org By training algorithms on existing data for similar molecules, it may be possible to predict various properties, such as solubility, and even potential reaction outcomes with a reasonable degree of accuracy.
The following table outlines the potential applications of theoretical modeling for this compound:
| Modeling Technique | Potential Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Geometric and electronic structure analysis | Optimized 3D structure, bond parameters, frontier orbital energies. mdpi.comalfa-chemistry.com |
| Prediction of spectroscopic properties (IR, NMR) | Theoretical spectra to aid in experimental characterization. | |
| Quantum Chemical Calculations | Reaction mechanism studies | Transition state energies and reaction pathways for synthesis and reactivity. wikipedia.orgwikipedia.org |
| Prediction of regioselectivity | Determination of the most likely sites for electrophilic substitution. | |
| Machine Learning | Property prediction | Estimation of physical properties like boiling point and solubility. gatech.edunih.govrsc.org |
| Reactivity prediction | Forecasting the likelihood and products of various chemical reactions. gatech.edu |
Integration into Interdisciplinary Chemical Fields
While excluding biological and clinical applications, the structural motifs within this compound suggest its potential for integration into various interdisciplinary chemical fields, particularly materials science and catalysis.
In materials science , the rigid and planar naphthalene (B1677914) moiety is a common building block for organic electronic materials. gatech.edualfa-chemistry.com Derivatives of naphthalene are used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). gatech.edualfa-chemistry.com The incorporation of the naphthylmethoxy phenyl ethanone (B97240) structure into polymers could lead to novel poly(aryl ether ketone)s (PAEKs) with unique thermal and mechanical properties. cdnsciencepub.commdpi.comrsc.org The naphthalene group could enhance the thermal stability and solubility of these high-performance polymers. acs.orgresearchgate.net
In the field of catalysis , naphthalene-based polymers have been explored as supports for catalytic systems. researchgate.netmdpi.comnih.gov The porous structure of such polymers can be tailored to support metal nanoparticles, creating heterogeneous catalysts for various organic transformations, such as cross-coupling reactions. mdpi.comnih.gov The acetophenone moiety, on the other hand, can act as a photosensitizer in certain photochemical reactions. scientific.net This suggests that this compound or polymers derived from it could potentially be investigated as photocatalysts or catalyst supports.
The table below summarizes potential interdisciplinary applications:
| Interdisciplinary Field | Potential Application | Rationale |
| Materials Science | Monomer for high-performance polymers | The naphthyl group can impart high thermal stability and solubility to poly(aryl ether ketone)s. cdnsciencepub.commdpi.comrsc.orgacs.orgresearchgate.net |
| Building block for organic electronic materials | Naphthalene derivatives are known for their use in organic semiconductors. gatech.edualfa-chemistry.com | |
| Catalysis | Precursor for catalyst supports | Naphthalene-based polymers can serve as robust supports for metal catalysts. researchgate.netmdpi.comnih.gov |
| Potential photocatalyst | The acetophenone moiety can act as a photosensitizer. scientific.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
